molecular formula C13H20IN3 B6639688 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide

2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide

Cat. No.: B6639688
M. Wt: 345.22 g/mol
InChI Key: ASPHWFMZORWAER-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide: is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group and a propan-2-ylphenyl group attached to the guanidine core.

Properties

IUPAC Name

2-cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.HI/c1-9(2)10-4-3-5-12(8-10)16-13(14)15-11-6-7-11;/h3-5,8-9,11H,6-7H2,1-2H3,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPHWFMZORWAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=NC2CC2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are typically mild, and the yields can be as high as 81%.

Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N’-disubstituted guanidines .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is unique due to its specific structural features, including the cyclopropyl and propan-2-ylphenyl groups, which differentiate it from other guanidine derivatives. These structural elements contribute to its distinct chemical and biological properties.

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